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(R)-methyl 1-(cyanomethyl)-3-methylindoline-4-carboxylate is a chemical compound characterized by its unique structure that includes an indoline core, a cyanomethyl group, and a carboxylate functionality. Its molecular formula is , and it has a molecular weight of approximately 220.24 g/mol. The compound's structure allows for various interactions with biological systems, making it of interest in medicinal chemistry and organic synthesis.
(R)-methyl 1-(cyanomethyl)-3-methylindoline-4-carboxylate exhibits significant biological activity, particularly in its potential as an inhibitor for various biological targets. Studies have indicated that compounds with similar structures can interact with proteins involved in cancer pathways, suggesting that this compound may have therapeutic potential . Furthermore, interaction studies using molecular docking simulations have shown promising binding affinities to specific biological targets, indicating its utility in drug design.
The synthesis of (R)-methyl 1-(cyanomethyl)-3-methylindoline-4-carboxylate typically involves multi-step organic reactions. One common approach includes:
(R)-methyl 1-(cyanomethyl)-3-methylindoline-4-carboxylate has potential applications in:
Interaction studies focus on understanding how (R)-methyl 1-(cyanomethyl)-3-methylindoline-4-carboxylate binds to various biological targets. Techniques such as:
These studies are crucial for elucidating the compound's mechanism of action and potential therapeutic uses .
Several compounds share structural similarities with (R)-methyl 1-(cyanomethyl)-3-methylindoline-4-carboxylate. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Methyl 1-(cyanomethyl)-5-methylindole-2-carboxylate | Indole core with cyanomethyl and carboxylate groups | Different positioning of methyl and carboxyl groups |
| Ethyl 5-bromo-2-(4-methoxybenzoyl)-1-methyl-2-oxo-2,4-dihydrospiro[indoline-3,3-pyrazole]-5-carboxylate | Contains a pyrazole moiety along with indoline structure | Exhibits distinct reactivity due to bromine substitution |
| Methyl 5-cyanomethyl-indole-3-carboxylate | Similar indole structure but lacks methyl substitution | Potentially different biological activity |
These compounds highlight (R)-methyl 1-(cyanomethyl)-3-methylindoline-4-carboxylate's uniqueness in terms of its specific functional groups and their positions within the molecular framework. This uniqueness may contribute to distinct biological activities and synthetic applications compared to its analogs.